molecular formula C23H22O7 B3512611 methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3512611
M. Wt: 410.4 g/mol
InChI Key: YRKRPJBZMHLRNR-UHFFFAOYSA-N
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Description

Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative characterized by a benzyloxy-substituted ethoxy chain at the 7-position of the chromen-2-one core. Its structure includes a methyl ester group at the 3-position and methyl substituents at the 4- and 8-positions. The benzyloxy group contributes to its lipophilicity, which may influence its pharmacokinetic properties and binding affinity to enzymatic targets.

Properties

IUPAC Name

methyl 2-[4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylmethoxyethoxy)chromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-14-17-9-10-19(28-13-21(25)29-12-16-7-5-4-6-8-16)15(2)22(17)30-23(26)18(14)11-20(24)27-3/h4-10H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKRPJBZMHLRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common approach starts with the preparation of 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromene-3-carboxylic acid. This intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst to form the corresponding methyl ester. The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl groups in the chromone ring can be reduced to form corresponding alcohols.

    Substitution: The benzyloxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromone derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The chromone core can participate in redox reactions, contributing to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives synthesized from the common precursor EMAC10163 (methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate). Variations in the substituents on the ethoxy side chain at the 7-position lead to distinct physicochemical and biological properties. Below is a detailed comparison:

Key Observations

Substituent Effects on Yield :

  • Electron-rich aromatic substituents (e.g., [1,1'-biphenyl]-4-yl in EMAC10163g) result in higher yields (73.9%) compared to electron-withdrawing groups (e.g., 4-bromophenyl in EMAC10163c: 46.1%). This trend suggests steric and electronic factors influence reaction efficiency during nucleophilic substitution .

Melting Point Trends :

  • Halogenated derivatives (e.g., EMAC10163h with 2,4-difluorophenyl) exhibit higher melting points (188–190°C) compared to methoxy-substituted analogues (e.g., EMAC10163k: 157–160°C). This is attributed to stronger intermolecular interactions (e.g., halogen bonding) .

Related derivatives, such as EMAC10163g and EMAC10163h, were designed for selective inhibition of tumor-associated carbonic anhydrases, a property influenced by substituent electronic profiles .

Synthetic Methodology :

  • All compounds are synthesized via nucleophilic substitution of EMAC10163 with substituted α-haloketones in acetone/K₂CO₃, followed by purification via column chromatography or recrystallization. The consistent methodology highlights the modularity of coumarin-based drug design .

Research Implications and Gaps

  • Biological Activity : While analogues like EMAC10163g and EMAC10163h are linked to carbonic anhydrase inhibition, the target compound’s specific activity remains uncharacterized. Further studies could explore its enzymatic inhibition profile and cytotoxicity.
  • Crystallographic Analysis : Tools like SHELXL and WinGX (mentioned in ) could elucidate the target compound’s crystal structure, aiding in structure-activity relationship (SAR) studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

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